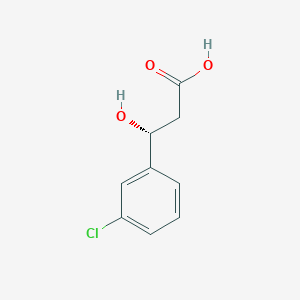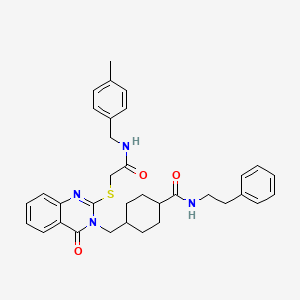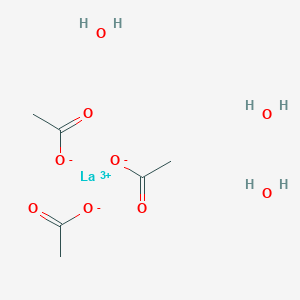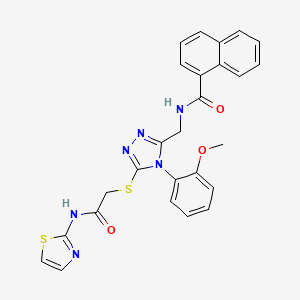
(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid (3-chloro-3-hydroxypropionic acid, or CHP) is an organic acid that has been studied for its potential applications in a variety of scientific research fields. It is a naturally occurring compound that is found in various plants and animals, and has been used for a variety of purposes in laboratory experiments. CHP has been found to have a wide range of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
CHP has been studied for its potential applications in a variety of scientific research fields. It has been used in studies of the metabolism of lipids, the regulation of neurotransmitter release, the regulation of gene expression, and the regulation of cell proliferation. CHP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, and as an anti-inflammatory agent. In addition, it has been studied for its potential use in the treatment of cancer.
Mécanisme D'action
The mechanism of action of CHP is not fully understood. However, it is believed that CHP acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. In addition, it is believed that CHP acts as an inhibitor of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cell proliferation.
Biochemical and Physiological Effects
CHP has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. In addition, it has been found to reduce inflammation, as well as to have antioxidant and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
CHP has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. In addition, it is relatively non-toxic and has a low cost. However, it has a low solubility in water, and it can be difficult to control the concentration of CHP in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of CHP in scientific research. One potential future direction is to further study the effects of CHP on the metabolism of lipids, the regulation of neurotransmitter release, the regulation of gene expression, and the regulation of cell proliferation. Additionally, further research could be conducted on the potential use of CHP in the treatment of neurological disorders and cancer. Furthermore, research could be conducted on the potential use of CHP as an anti-inflammatory agent and as an antioxidant. Finally, further research could be conducted on the potential use of CHP as an inhibitor of MAO and PDE.
Méthodes De Synthèse
CHP can be synthesized by a variety of methods, including the use of a Grignard reaction, the use of a Wittig reaction, and the use of a hydrolysis reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium chloride, to react with an alkyl halide, such as 3-chloro-3-hydroxypropionic acid, to form CHP. The Wittig reaction involves the use of a Wittig reagent, such as triphenylphosphine, to react with an aldehyde or ketone, such as 3-chloro-3-hydroxypropionic acid, to form CHP. The hydrolysis reaction involves the use of an acid, such as hydrochloric acid, to react with a carboxylic acid, such as 3-chloro-3-hydroxypropionic acid, to form CHP.
Propriétés
IUPAC Name |
(3R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGIWOQOKKWXRH-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2398419.png)
![3-(2-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2398420.png)



![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2398429.png)


![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2398438.png)